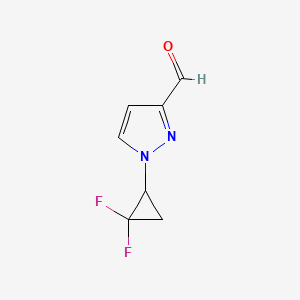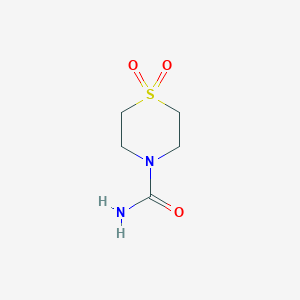
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde is a compound that features a difluorocyclopropyl group attached to a pyrazole ring with an aldehyde functional group
作用机制
Mode of Action
It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the cyclopropanation of alkenes with difluorocarbene precursors. The difluorocyclopropyl group can be introduced using reagents such as difluorocarbene generated from difluoromethylene phosphobetaine or other difluorocarbene sources .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
Reduction: 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
相似化合物的比较
Similar Compounds
- 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-amine
- 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid
- 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the difluorocyclopropyl group and the aldehyde functional groupThe difluorocyclopropyl group imparts stability and unique electronic properties, while the aldehyde group provides a reactive site for further functionalization .
属性
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-2-1-5(4-12)10-11/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVCOKLKPRKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243515-73-1 |
Source


|
| Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2920526.png)

![6-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2920528.png)

![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2920531.png)
![2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2920532.png)
![3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine](/img/structure/B2920533.png)


![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)

![N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2920547.png)
![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)
![4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2920549.png)
